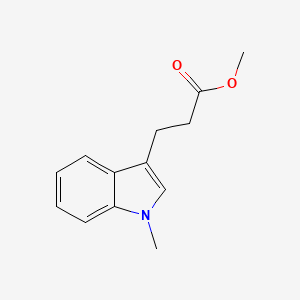
methyl 3-(1-methyl-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-methyl-1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Methyl 3-(1-methyl-1H-indol-3-yl)propanoate demonstrates significant potential in corrosion inhibition. A study by Missoum et al. (2013) explored its use as a very effective inhibitor of corrosion for C38 steel in hydrochloric acid solutions, achieving protection levels exceeding 95% at low concentrations (Missoum et al., 2013).
Chemical Synthesis
This compound is involved in various chemical synthesis processes. For example, Daşbaşı and Abdullah (2014) used it in the formation of corresponding methyl 3,3-bis(indolyl)propanoates through electrophilic substitution reactions (Daşbaşı & Abdullah, 2014). Another study by Bachu and Akiyama (2010) highlighted its role in enantioselective Friedel-Crafts alkylation reactions with alpha, beta-unsaturated acyl phosphonates (Bachu & Akiyama, 2010).
Corrosion Prevention
Vikneshvaran and Velmathi (2017) investigated the use of compounds derived from this compound for corrosion prevention on stainless steel surfaces in acidic environments. Their research demonstrated significant inhibition efficiency (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity
Gadegoni and Manda (2013) synthesized derivatives of this compound and tested them for antimicrobial activity against various bacteria, also exploring their potential in anti-inflammatory applications (Gadegoni & Manda, 2013).
Chemical Rearrangements
The compound has been studied in the context of chemical rearrangements. Sanchez and Parcell (1990) researched its reaction with primary amines to produce rearranged amides, providing a route to β-substituted tryptamines and other compounds (Sanchez & Parcell, 1990).
Future Directions
The future directions for the study of “methyl 3-(1-methyl-1H-indol-3-yl)propanoate” and related compounds could involve further exploration of their biological activities . For instance, the antiproliferative activities of related compounds could be further investigated . Additionally, the synthesis methods could be optimized, and the chemical properties and reactivity could be studied in more detail.
Properties
IUPAC Name |
methyl 3-(1-methylindol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-14-9-10(7-8-13(15)16-2)11-5-3-4-6-12(11)14/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKFIKINPGETBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)
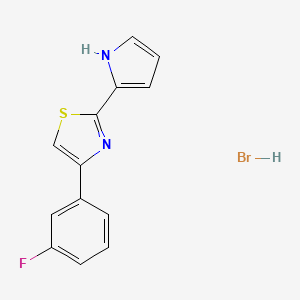
![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)
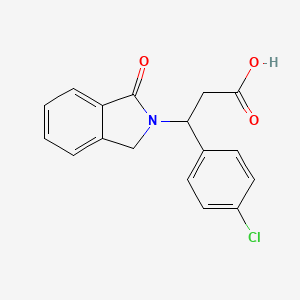
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)
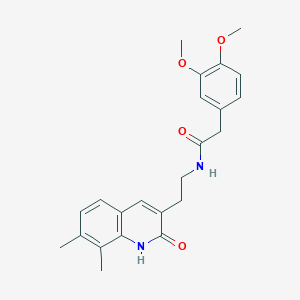
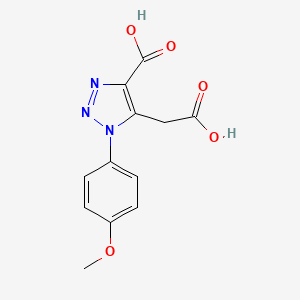
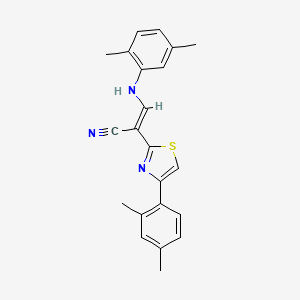
![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)
